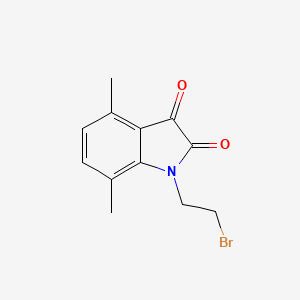
1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione, also known as BDMID, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes. In
Wirkmechanismus
The mechanism of action of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in glycolysis, the process by which cells convert glucose into energy. By inhibiting GAPDH, 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione disrupts the energy metabolism of cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione has also been found to exhibit other biochemical and physiological effects. Studies have shown that 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione can induce oxidative stress in cells, leading to the activation of various signaling pathways. 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione has also been found to modulate the activity of various ion channels, including voltage-gated potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione in lab experiments is its specificity for GAPDH inhibition. This allows researchers to study the effects of GAPDH inhibition on various biological processes without the confounding effects of other compounds. However, one limitation of using 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione is its relatively low potency compared to other GAPDH inhibitors. This may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione. One area of interest is the development of more potent analogs of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione for use in cancer therapy. Another area of interest is the study of the effects of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione on various ion channels and its potential use as a tool for studying ion channel function. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione and its potential use in the treatment of various neurological disorders.
Conclusion:
In conclusion, 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its specificity for GAPDH inhibition makes it a valuable tool for researchers studying various biological processes. While there are limitations to its use, 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione shows promise as a potential candidate for the development of new cancer therapies and the treatment of various neurological disorders. Further research is needed to fully elucidate its potential applications and mechanisms of action.
Synthesemethoden
The synthesis of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione involves the reaction of 1H-indole-2,3-dione with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione, which can be purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione has been found to exhibit a range of biological activities, making it a valuable tool for researchers studying various biological processes. One of the most promising applications of 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione is in the field of cancer research. Studies have shown that 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies. 1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-4,7-dimethylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7-3-4-8(2)10-9(7)11(15)12(16)14(10)6-5-13/h3-4H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOROHBHNCKHRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N(C(=O)C2=O)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-4,7-dimethyl-1H-indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
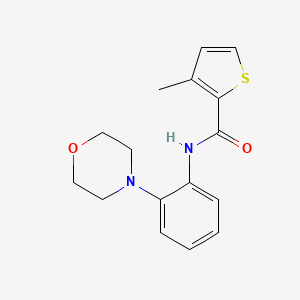


![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)
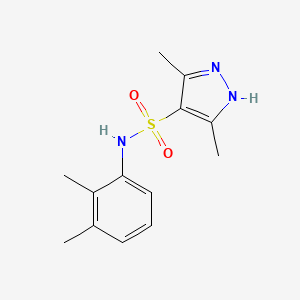
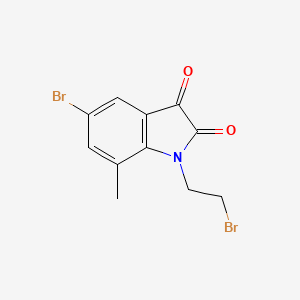
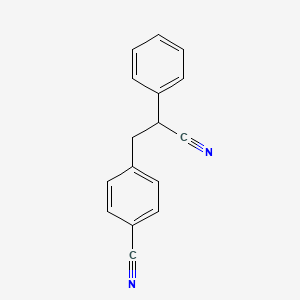
![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)
![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)